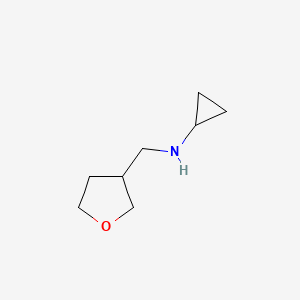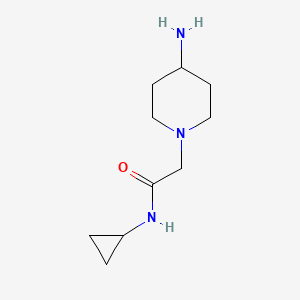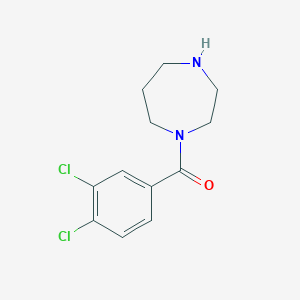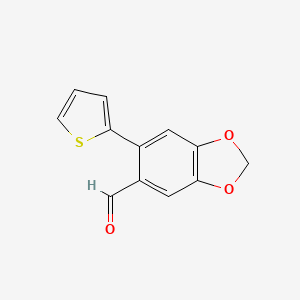![molecular formula C11H14N2O3S B3168167 {2-[(Cyclopentylcarbonyl)amino]-1,3-thiazol-4-YL}acetic acid CAS No. 926263-87-8](/img/structure/B3168167.png)
{2-[(Cyclopentylcarbonyl)amino]-1,3-thiazol-4-YL}acetic acid
説明
{2-[(Cyclopentylcarbonyl)amino]-1,3-thiazol-4-YL}acetic acid, also known as CPTA, is a chemical compound that has been extensively studied in the scientific community due to its various applications. CPTA is a five-membered ring compound with a carboxylic acid group attached to the nitrogen atom. It is a colorless solid with a melting point of 113-114°C. CPTA is soluble in water and organic solvents, making it an ideal compound for use in various laboratory experiments.
科学的研究の応用
Chemical Synthesis and Structural Mimicry
2-[(Cyclopentylcarbonyl)amino]-1,3-thiazol-4-yl acetic acid and related compounds have been utilized in the chemical synthesis of constrained heterocyclic γ-amino acids, which are valuable in mimicking secondary protein structures like helices and β-sheets. These compounds, built around a thiazole ring, offer a versatile chemical route for introducing a wide variety of lateral chains, thus enabling the design of molecular structures that can mimic the 3D arrangements of natural amino acids in proteins (Mathieu et al., 2015).
Antidiabetic Potential
In the realm of medicinal chemistry, derivatives of thiazol-4-yl acetic acid have shown promise as anti-diabetic agents. A series of bi-heterocyclic compounds synthesized from these derivatives have demonstrated significant in vitro inhibition against the α-glucosidase enzyme, suggesting their potential utility in the management of diabetes. Furthermore, these compounds have been evaluated for their cytotoxic behavior, indicating their safety and efficacy as pharmacological agents (Abbasi et al., 2020).
Antimicrobial Activity
The antimicrobial properties of thiazol-4-yl acetic acid derivatives have also been investigated, revealing their potential as antimicrobial agents. These compounds have been tested against various bacterial and fungal strains, showing a range of activities that suggest their applicability in developing new antimicrobial agents. This research opens avenues for the use of thiazol derivatives in combating microbial resistance and developing novel therapeutic strategies (Shirai et al., 2013).
Enzyme Inhibition for Disease Management
The enzyme inhibition properties of thiazol-4-yl acetic acid derivatives have been explored in the context of disease management. For instance, novel bi-heterocycles synthesized from these derivatives have been tested for their ability to inhibit enzymes such as α-glucosidase, which is relevant in diabetes treatment. The in vitro and in silico studies suggest that these compounds can effectively modulate enzyme activity, offering a basis for developing new therapeutic agents (Babar et al., 2017).
特性
IUPAC Name |
2-[2-(cyclopentanecarbonylamino)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c14-9(15)5-8-6-17-11(12-8)13-10(16)7-3-1-2-4-7/h6-7H,1-5H2,(H,14,15)(H,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTCISMDAJVULN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(Cyclopentylcarbonyl)amino]-1,3-thiazol-4-YL}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Methyl-5-[(4-methylpiperazin-1-YL)carbonyl]aniline](/img/structure/B3168116.png)

![2-[(Cyclopentylcarbonyl)(methyl)amino]acetic acid](/img/structure/B3168124.png)

![N-[2-(2-Fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B3168135.png)

![7-Chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3168148.png)
![3-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B3168153.png)

![[1-(4-Fluoro-phenyl)-propyl]-methyl-amine](/img/structure/B3168163.png)
![4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid](/img/structure/B3168174.png)